Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate
Description
Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate (CAS: 1340306-72-0) is a fluorinated aromatic ester featuring a hydroxy group at the β-position of the propanoate backbone. Its molecular formula is C₁₁H₁₀F₂O₃, with a molecular weight of 228.19 g/mol. The compound is characterized by a 2,3-difluorophenyl substituent, which introduces electronic and steric effects critical to its reactivity and applications. Analytical techniques such as NMR, HPLC, and LC-MS are employed for its identification and purity assessment .
This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. The hydroxy group enables further functionalization, while fluorine atoms enhance metabolic stability and binding affinity in drug candidates .
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12F2O3/c1-2-16-10(15)6-9(14)7-4-3-5-8(12)11(7)13/h3-5,9,14H,2,6H2,1H3 |
InChI Key |
QEESKOZGQHOGRG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=C(C(=CC=C1)F)F)O |
Origin of Product |
United States |
Preparation Methods
Hydroxyalkoxycarbonylation of Difluorophenyl Substituted Alkenes
One of the most effective methods for synthesizing β-substituted β-hydroxy esters such as Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate involves the hydroxyalkoxycarbonylation of alkenes substituted with difluorophenyl groups. This method typically employs a photocatalytic system with a transition metal catalyst, zinc triflate as a Lewis acid co-catalyst, and water as a nucleophile under mild conditions.
- Catalyst: Iridium tris(2-phenylpyridine) [Ir(ppy)3], 2 mol%
- Lewis acid: Zinc triflate Zn(OTf)2, 20 mol%
- Solvent: Dry acetone
- Nucleophile: Water (10 equiv)
- Light source: Blue LEDs
- Temperature: 20 °C
- Reaction time: 48 hours
- Atmosphere: Nitrogen (glove box setup)
The reaction proceeds via photoredox catalysis, where the alkene is activated and undergoes nucleophilic addition of water, followed by carbonylation to yield the hydroxy ester product. The process is highly selective and allows for the incorporation of various difluorophenyl substituents.
Purification: The crude product is typically purified by flash chromatography using a petroleum ether/ethyl acetate (PE/EA) solvent system in ratios like 6:1 to afford the pure hydroxy ester as a colorless oil or solid.
Example yields and characterization data:
| Compound | Yield (%) | Physical State | Key NMR Signals (1H, CDCl3) | HRMS (ESI) Found (m/z) | HRMS (ESI) Calculated (m/z) |
|---|---|---|---|---|---|
| Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate | 57% | Colorless oil | δ 5.08 (t, 1H, OH), 4.19 (q, 2H, CH2), 1.27 (t, 3H, CH3) | 245.1163 | 245.1154 |
Note: The 2,3-difluorophenyl analogue is expected to have similar spectral characteristics with slight shifts due to fluorine positioning.
Aldol Addition of Ethyl Diazoacetate to Difluorophenyl Aldehydes
An alternative and efficient synthetic route involves the aldol addition of ethyl diazoacetate to aromatic aldehydes bearing difluorophenyl substituents, catalyzed by magnesium iodide etherate (MgI2·(Et2O)n) and diisopropylethylamine (DIPEA) in dichloromethane (CH2Cl2).
- Mild reaction conditions at room temperature under atmospheric pressure.
- Avoids use of strong bases or harsh conditions.
- High yields of α-diazo-β-hydroxy esters, which can be converted to hydroxy esters by further transformations.
- The iodide counterion and non-coordinating solvent (CH2Cl2) are critical for the reaction efficiency.
Optimized reaction parameters:
| Entry | MgI2·(Et2O)n (mol%) | DIPEA (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 15 | 200 | CH2Cl2 | 8 | 16 |
| 4 | 60 | 200 | CH2Cl2 | 3 | 59 |
| 7 | 100 | 200 | CH2Cl2 | 3 | 92 |
The reaction mechanism involves nucleophilic attack of the diazo compound on the aldehyde, promoted by MgI2 coordination, leading to the formation of the hydroxy ester intermediate.
Esterification of 3-(2,3-Difluorophenyl)-3-hydroxypropanoic Acid
In some synthetic routes, the target compound is prepared by esterification of the corresponding hydroxy acid with ethanol under acidic catalysis.
- Acid catalyst: Concentrated sulfuric acid or p-toluenesulfonic acid.
- Conditions: Reflux in ethanol for several hours.
- Workup: Removal of excess ethanol, neutralization, and purification by extraction and chromatography.
This classical method is straightforward but may require careful control to avoid side reactions such as dehydration or polymerization.
Comparative Analysis of Preparation Methods
| Method | Key Reagents & Catalysts | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydroxyalkoxycarbonylation with Ir(ppy)3 and Zn(OTf)2 | Ir(ppy)3 (2 mol%), Zn(OTf)2 (20 mol%), water, acetone, blue LEDs | 20 °C, 48 h, inert atmosphere | Mild, selective, good yields, applicable to various difluorophenyl alkenes | Requires photoredox setup, longer reaction time |
| Aldol addition with MgI2 etherate and DIPEA | MgI2·(Et2O)n (60-100 mol%), DIPEA (200 mol%), CH2Cl2 | Room temp, 3-8 h, atmospheric | High yields, mild conditions, no strong bases | Requires diazo compound, careful handling of reagents |
| Acid-catalyzed esterification | 3-(2,3-difluorophenyl)-3-hydroxypropanoic acid, ethanol, H2SO4 | Reflux, several hours | Simple, classical method | Possible side reactions, longer purification |
Detailed Experimental Example: Photocatalytic Hydroxyalkoxycarbonylation
In a glove box under nitrogen, add substrate alkene (0.2 mmol), alkyl N-phthalimidoyl oxalate (0.4 mmol), water (2.0 mmol), and Zn(OTf)2 (0.04 mmol) to a solution of Ir(ppy)3 (2 mol%) in dry acetone (4 mL).
Stir the heterogeneous mixture at 20 °C under blue LED irradiation for 48 hours.
Concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash chromatography using petroleum ether/ethyl acetate (6:1) to afford this compound.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as sodium amide in liquid ammonia.
Major Products Formed:
Oxidation: 3-(2,3-difluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanol.
Substitution: 3-(2,3-diaminophenyl)-3-hydroxypropanoate (example for amine substitution).
Scientific Research Applications
Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The difluorophenyl group can enhance the compound’s binding affinity and selectivity, while the hydroxypropanoate moiety can interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Fluorine Position and Functional Groups
Ethyl 3-(3,5-Difluorophenyl)-3-Oxopropanoate
- Structure : Features a 3,5-difluorophenyl group and a keto (oxo) group at the β-position.
- Molecular Weight : 214.17 g/mol.
- Key Differences :
- Applications : Widely used in synthesizing fluorinated heterocycles for anticancer and antiviral agents .
Ethyl 3-(2-Fluorophenyl)-3-Oxopropanoate
- Structure : 2-fluorophenyl substituent with a β-keto group (CAS: 2881-63-2).
- Molecular Weight : 208.18 g/mol.
- Key Differences :
- Applications: Primarily used in organic synthesis for non-pharmaceutical applications, such as agrochemical precursors .
Halogen Substitution: Chlorine vs. Fluorine
Ethyl 3-(3,5-Dichlorophenyl)-3-Oxopropanoate (CAS: 172168-01-3)
- Structure : 3,5-dichlorophenyl group with a β-oxo functional group.
- Molecular Weight : 259.09 g/mol.
- Key Differences :
- Applications : Used in agrochemical research for pesticide development .
Ethyl 3-(3-Chloro-2,4,5-Trifluorophenyl)-3-Oxopropanoate
Non-Halogenated Analogs
Ethyl 3-(2,3-Dimethylphenyl)-3-Hydroxypropanoate (CAS: 1249759-39-4)
- Structure : 2,3-dimethylphenyl substituent with a β-hydroxy group.
- Molecular Weight : 222.28 g/mol.
- Key Differences: Methyl groups donate electron density, reducing acidity of the hydroxy group compared to fluorinated analogs. Limited use in pharmaceuticals due to lower metabolic stability .
Ethyl 3-Hydroxypropanoate (CAS: 623-72-3)
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituents | Functional Group | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|---|---|
| Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate | 1340306-72-0 | C₁₁H₁₀F₂O₃ | 2,3-difluorophenyl | Hydroxy | 228.19 | Pharmaceutical intermediates |
| Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate | - | C₁₁H₈F₂O₃ | 3,5-difluorophenyl | Oxo | 214.17 | Antiviral/anticancer agents |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | 2881-63-2 | C₁₁H₉FO₃ | 2-fluorophenyl | Oxo | 208.18 | Agrochemical precursors |
| Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | 172168-01-3 | C₁₁H₈Cl₂O₃ | 3,5-dichlorophenyl | Oxo | 259.09 | Pesticide synthesis |
| Ethyl 3-hydroxypropanoate | 623-72-3 | C₅H₁₀O₃ | None (aliphatic) | Hydroxy | 118.13 | Polyester production |
Biological Activity
Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and comparisons with related compounds.
Chemical Structure and Properties
- Molecular Formula : CHFO
- Molecular Weight : 230.21 g/mol
- IUPAC Name : this compound
- CAS Number : 1340306-72-0
The compound features a hydroxy group and a difluorophenyl substituent, which significantly influences its chemical reactivity and biological activity.
Antimicrobial Properties
Research indicates that many difluorinated compounds exhibit enhanced antimicrobial activity . This compound has shown potential in inhibiting the growth of various bacterial strains, making it a candidate for further investigation in antimicrobial drug development.
Anti-inflammatory Effects
The hydroxypropanoate moiety is known for its anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation .
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity, which may lead to modulation of enzyme or receptor activity. This characteristic is crucial for developing bioactive compounds with therapeutic effects .
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Esterification : The most common method involves the esterification of 3-(2,3-difluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of strong acids like sulfuric acid.
- Continuous Flow Reactors : In industrial applications, continuous flow reactors are employed to optimize reaction parameters and enhance yield and purity.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | CHFO | Contains a fluorine atom on a para position | Differentiated by the position of fluorine |
| Ethyl 3-(2-fluorophenyl)-3-hydroxypropanoate | CHFO | Hydroxy group on a different phenyl structure | Different fluorine substitution pattern |
| Ethyl 3-(2-chlorophenyl)-3-hydroxypropanoate | CHClO | Chlorine instead of fluorine | Different halogen substitution |
The presence of two fluorine atoms at specific positions on the phenyl ring distinguishes this compound from its analogs and may significantly affect its reactivity and biological properties .
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(2,3-difluorophenyl)-3-hydroxypropanoate, and how are reaction parameters optimized?
The compound is typically synthesized via esterification of 3-(2,3-difluorophenyl)-3-hydroxypropanoic acid with ethanol, catalyzed by sulfuric acid under reflux conditions. Key parameters include temperature control (60–80°C), reaction time (6–12 hours), and catalyst concentration (1–5 mol%). Automated reactors or continuous flow systems can enhance reproducibility and yield during scale-up, as demonstrated in halogenated phenylpropanoate syntheses .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the ester and hydroxyl group positions, while Gas Chromatography-Mass Spectrometry (GC-MS) verifies purity and molecular weight. Infrared (IR) spectroscopy identifies functional groups like C=O (1720–1740 cm⁻¹) and O-H (3200–3500 cm⁻¹). X-ray crystallography may resolve stereochemistry if crystalline derivatives are obtained .
Q. What preliminary biological assays are used to evaluate its activity?
Common assays include:
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets).
- Antimicrobial activity : Minimum Inhibitory Concentration (MIC) tests against bacterial/fungal strains.
- Anti-inflammatory potential : COX-2 inhibition assays or cytokine profiling in cell models. Structural analogs with difluorophenyl groups show enhanced lipophilicity, improving membrane permeability in these assays .
Advanced Research Questions
Q. How can conflicting data on biological activity across studies be systematically addressed?
- Comparative structural analysis : Use analogs (e.g., chloro, bromo, or trifluoromethyl substitutions) to isolate substituent effects.
- Assay standardization : Replicate experiments under identical conditions (pH, temperature, cell lines).
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate variability in reported IC₅₀ values. For example, halogen position (2,3- vs. 3,4-difluoro) significantly alters receptor binding .
Q. What strategies improve synthetic yield during industrial-scale production?
- Continuous flow reactors : Reduce side reactions via precise residence time control.
- Catalyst optimization : Screen Brønsted/Lewis acids (e.g., p-TsOH vs. FeCl₃) to enhance esterification efficiency.
- In-line purification : Integrate liquid-liquid extraction or crystallization steps to minimize post-reaction processing .
Q. How does the difluorophenyl moiety influence the compound’s mechanism of action?
The 2,3-difluoro substitution enhances electron-withdrawing effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., cytochrome P450 or kinases). Molecular docking studies suggest fluorine’s van der Waals radius facilitates tight binding, while the hydroxyl group participates in hydrogen bonding with catalytic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
